

A Comprehensive Technical Guide to the Physical Properties of Liquid Methyl Isocyanate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl Isocyanate*

Cat. No.: *B166313*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of liquid **methyl isocyanate** (MIC). The information is presented to support research, development, and safety protocols. All quantitative data is summarized in structured tables for ease of reference, and detailed methodologies for key experimental procedures are provided.

Physical and Chemical Identity

Methyl isocyanate (CAS Number: 624-83-9) is a colorless, highly flammable, and volatile liquid.^{[1][2]} It possesses a sharp, pungent odor and is a lachrymator, causing tearing.^{[2][3]} MIC is a crucial intermediate in the production of carbamate pesticides, polyurethane foams, and plastics.^{[1][4][5]} Due to its extreme toxicity and high reactivity, stringent safety measures are imperative when handling this compound.^{[4][6]}

Summary of Physical Properties

The physical properties of liquid **methyl isocyanate** are summarized in the tables below. These values have been compiled from various reputable sources and are essential for modeling its behavior in experimental and industrial settings.

Table 1: General Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₂ H ₃ NO	[5]
Molecular Weight	57.05 g/mol	[1][3][5]
Appearance	Colorless liquid	[1][2][3]
Odor	Sharp, pungent	[1][2][3]
Odor Threshold	2.1 - 5 ppm	[1][6]

Table 2: Thermodynamic Properties

Property	Value	Conditions	Source(s)
Boiling Point	38.3–41 °C (100.9–105.8 °F; 311.4–314.1 K)	At 760 mmHg	[7][8]
Melting Point	-45 °C (-49 °F; 228 K)	[2][7]	
Vapor Pressure	348 mmHg	at 20 °C (68 °F)	[1][4][8]
Density	0.9230 g/cm ³	at 27 °C	[7]
Specific Gravity	0.96	at 20 °C / 4 °C	[3]
Heat of Combustion	269.4 kcal/g mol	[1]	
Heat of Polymerization	-540 Btu/lb	[9]	
Latent Heat of Vaporization	223 Btu/lb	[9]	

Table 3: Optical and Other Properties

Property	Value	Conditions	Source(s)
Refractive Index	1.363	at 20 °C, 589 nm	[7]
Solubility in Water	6-10 g/100 mL	at 15 °C (Reacts)	[5][7]
Aqueous Solubility	1.3 (± 0.13) M/atm	pH independent	[10][11]
Solubility in n-octanol	2.8 - 4.0 M/atm	[10][11]	
Flash Point	-7 °C (19 °F)	Closed cup	[1][2]
Autoignition Temperature	535 °C (995 °F)	[12]	
Lower Explosive Limit (LEL)	5.3%	[3][12]	
Upper Explosive Limit (UEL)	26%	[3][12]	
Ionization Potential	10.67 eV	[1][3]	

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is critical. The following sections detail standard methodologies for measuring key parameters of volatile and hazardous liquids like **methyl isocyanate**. These protocols are based on established standards from organizations such as ASTM International and the Organisation for Economic Co-operation and Development (OECD).

Density Measurement

Method: ASTM D1217 - Standard Test Method for Density and Relative Density (Specific Gravity) of Liquids by Bingham Pycnometer.[4][7][12]

Principle: This method provides a highly accurate means of determining the density of liquids. [7][12] The mass of a known volume of the liquid, contained within a calibrated Bingham pycnometer, is measured at a precisely controlled temperature.

Apparatus:

- Bingham Pycnometer: A U-shaped glass tube with a capillary arm.
- Constant-Temperature Bath: Capable of maintaining the temperature to within $\pm 0.01^{\circ}\text{C}$.
- Thermometer: Calibrated and with appropriate resolution.
- Balance: Analytical balance with a precision of ± 0.1 mg.

Procedure:

- Cleaning and Calibration: The pycnometer is thoroughly cleaned with a suitable solvent and dried. It is then calibrated by determining the mass of the empty pycnometer and the mass when filled with a reference liquid of known density (e.g., distilled water) at the test temperature.
- Sample Handling: Due to the volatility and toxicity of **methyl isocyanate**, the pycnometer must be filled in a fume hood with appropriate personal protective equipment (PPE). The liquid is cooled before filling to minimize vapor loss.
- Measurement: The pycnometer is filled with the cooled **methyl isocyanate**, avoiding the introduction of air bubbles. It is then suspended in the constant-temperature bath until thermal equilibrium is reached. The volume is adjusted to the calibration mark.
- Weighing: The pycnometer is removed from the bath, allowed to come to room temperature, carefully dried on the outside, and weighed to the nearest 0.1 mg.
- Calculation: The density is calculated from the mass of the liquid and the calibrated volume of the pycnometer.

Viscosity Measurement

Method: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.[\[3\]](#)[\[5\]](#)[\[6\]](#)[\[11\]](#)[\[13\]](#)

Principle: This method measures the time for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer at a known and closely controlled temperature.

[5][11][13] The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer.

Apparatus:

- Calibrated Glass Capillary Viscometer (e.g., Ubbelohde type).
- Constant-Temperature Viscosity Bath: With precise temperature control ($\pm 0.02^\circ\text{C}$).
- Timing Device: Accurate to 0.1 seconds.
- Thermometer: Calibrated.

Procedure:

- Viscometer Selection: A viscometer with a capillary size appropriate for the expected viscosity of **methyl isocyanate** is selected.
- Sample Preparation: The sample of **methyl isocyanate** is filtered if necessary to remove any particulate matter.
- Measurement: The viscometer is charged with the sample in a fume hood. It is then placed vertically in the constant-temperature bath. After allowing for thermal equilibrium, the liquid is drawn up through the capillary to a point above the top timing mark. The time taken for the liquid to flow between the upper and lower timing marks is measured.
- Replicates: The measurement is repeated, and the average flow time is used for the calculation.
- Calculation: The kinematic viscosity (ν) is calculated using the formula: $\nu = C * t$, where C is the viscometer calibration constant and t is the average flow time. The dynamic viscosity (η) can be calculated if the density (ρ) is known: $\eta = \nu * \rho$.

Vapor Pressure Determination

Method: OECD Guideline 104 - Vapour Pressure.[2][10][14][15][16]

Principle: This guideline describes several methods for vapor pressure measurement. The static method is suitable for a volatile substance like **methyl isocyanate**. It involves introducing a small amount of the substance into an evacuated space of a known volume at a constant temperature and measuring the resulting pressure.

Apparatus:

- Vapor Pressure Apparatus: Consisting of a sample cell, a pressure gauge, and a vacuum pump.
- Constant-Temperature Bath.
- Temperature Measuring Device.

Procedure:

- Degassing: A sample of **methyl isocyanate** is thoroughly degassed to remove any dissolved air.
- Measurement: The degassed sample is introduced into the evacuated sample cell, which is maintained at a constant temperature by the bath. The pressure inside the cell is monitored until it reaches a constant value, which is the vapor pressure of the substance at that temperature.
- Temperature Variation: The procedure is repeated at several different temperatures to obtain a vapor pressure curve.

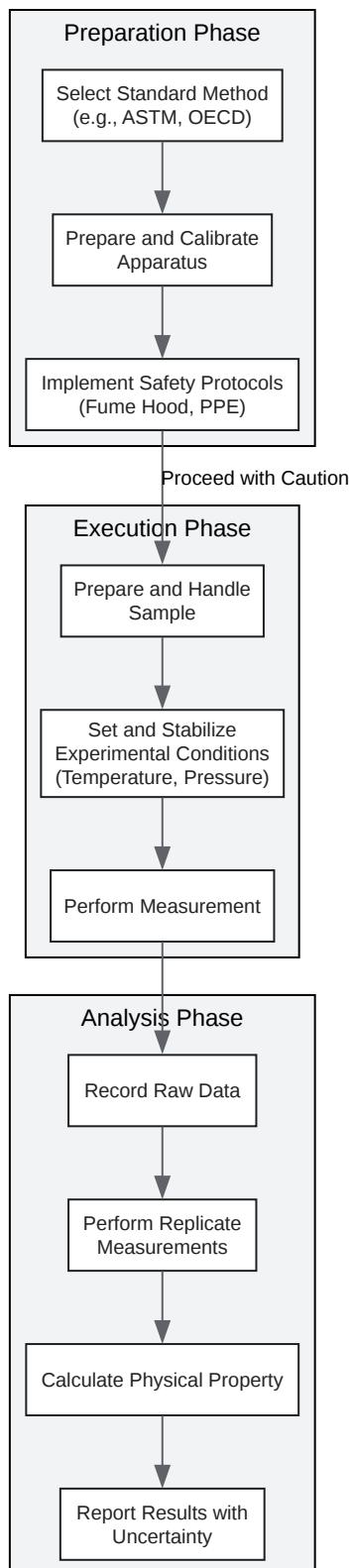
Surface Tension Measurement

Method: OECD Guideline 115 - Surface Tension of Aqueous Solutions.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#) While this guideline is for aqueous solutions, the principles of the ring or plate method can be applied to pure liquids.

Principle: The Du Noüy ring method measures the force required to detach a platinum ring from the surface of the liquid. This force is related to the surface tension.

Apparatus:

- Tensiometer: With a platinum ring.
- Sample Vessel with a jacket for temperature control.
- Circulating Bath for temperature control.

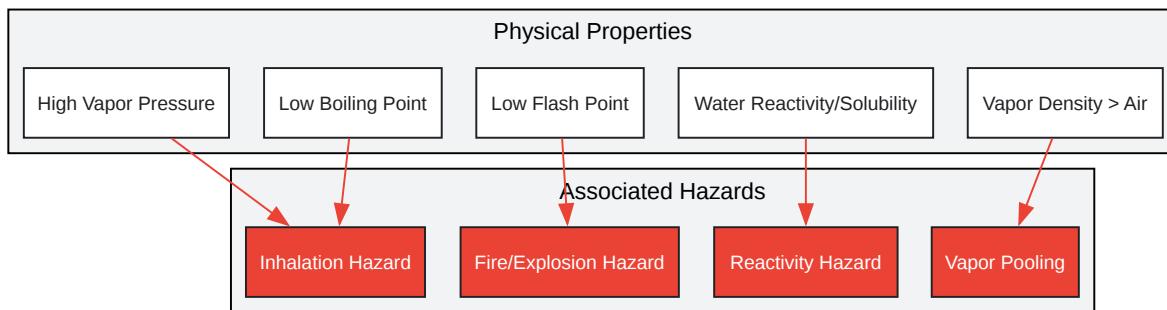

Procedure:

- Calibration: The tensiometer is calibrated according to the manufacturer's instructions.
- Sample Preparation: The sample of **methyl isocyanate** is placed in the temperature-controlled vessel.
- Measurement: The platinum ring is cleaned and then immersed in the liquid. The force required to slowly pull the ring through the liquid surface is measured. The maximum force just before the liquid film breaks is recorded.
- Calculation: The surface tension is calculated from the measured force, the dimensions of the ring, and a correction factor.

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of a physical property of a hazardous liquid like **methyl isocyanate**.



[Click to download full resolution via product page](#)

Caption: General workflow for determining a physical property of a hazardous liquid.

Interrelation of Methyl Isocyanate's Physical Properties and Hazards

This diagram shows the relationship between the key physical properties of **methyl isocyanate** and its associated hazards.

[Click to download full resolution via product page](#)

Caption: Relationship between physical properties and hazards of **methyl isocyanate**.

Conclusion

This technical guide has provided a detailed summary of the physical properties of liquid **methyl isocyanate**, along with standardized experimental protocols for their determination. The data and methodologies presented are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this highly reactive and hazardous compound. Adherence to established safety protocols is paramount when conducting any experimental work with **methyl isocyanate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methods to Determine Surface Tension - GeeksforGeeks [geeksforgeeks.org]
- 2. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 3. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 4. petrolube.com [petrolube.com]
- 5. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]
- 6. ASTM D445 - eralytics [eralytics.com]
- 7. store.astm.org [store.astm.org]
- 8. BYK ebook for surface additives – BYK [byk.com]
- 9. chemquest.com [chemquest.com]
- 10. consilab.de [consilab.de]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. store.astm.org [store.astm.org]
- 13. store.astm.org [store.astm.org]
- 14. laboratuar.com [laboratuar.com]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
- 19. Surface tension of aqueous solutions according to OECD 115 - Analytice [analytice.com]
- 20. laboratuar.com [laboratuar.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of Liquid Methyl Isocyanate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b166313#physical-properties-of-methyl-isocyanate-liquid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com